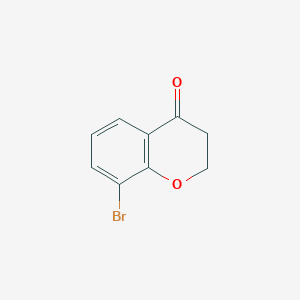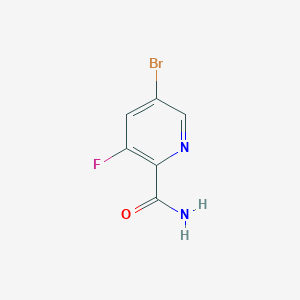
3-(4-Morpholinylcarbonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol (O-2-MPIMP) was synthesized via oxidative polycondensation using air O2 and NaOCl as oxidants in an alkaline medium . Another study reports the synthesis of a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid using density functional theory (DFT) calculations to analyze the structure . Additionally, 4-tert-Butyl-2,6-bis(4-morpholinomethyl)-phenol was synthesized through the Mannich reaction catalyzed by a base . These methods highlight the versatility of synthetic approaches for morpholine derivatives.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized using various spectroscopic techniques. NMR, FT-IR, and UV-vis spectroscopy are commonly employed for structural elucidation . DFT studies and quantum chemical calculations are also used to understand the electronic structure and predict properties such as polarizability and hyperpolarizability . The molecular structure influences the physical and chemical properties of these compounds, which can be tailored for specific applications.
Chemical Reactions Analysis
The reactivity of morpholine derivatives is explored in the context of forming oligomer-metal complex compounds . These complexes are synthesized by reacting O-2-MPIMP with various metal ions, such as Cu2+, Co2+, Cd2+, Zn2+, Pb2+, and Zr4+ . The reactivity is also evident in the synthesis of other derivatives, where morpholine is incorporated into different molecular frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are diverse. The conductivity and thermal degradation of O-2-MPIMP and its oligomer-metal complex compounds were studied, revealing that the conductivity increases when iodine is used as a doping agent . Thermal analysis of these compounds showed that their thermal stability varies depending on the metal ion present in the complex . The nonlinear optical properties of the novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid indicate potential applications as future NLO materials . These properties are crucial for the practical applications of morpholine derivatives in various fields.
科学的研究の応用
Antioxidant and Biological Applications
Phenolic compounds, including variations of morpholinylcarbonylphenol, are known for their antioxidant properties, and have been studied for their ability to act as electron donors in various biological systems. The Folin–Ciocalteu assay, which is used to estimate total phenolic content in plant tissues, is based on this electron transfer property, highlighting the importance of phenolic compounds in plant biology and antioxidant research (Ainsworth & Gillespie, 2007).
Chlorogenic acid, a phenolic compound, demonstrates diverse biological and pharmacological activities such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system stimulation. It's instrumental in lipid and glucose metabolism, potentially aiding in treating disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity. This broad range of activities underscores the potential of phenolic compounds in therapeutic applications (Naveed et al., 2018).
Photocatalytic and Biomedical Applications
- The compound 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, a derivative of morpholinylcarbonylphenol, showcases potential in the biomedical and photo-electrocatalytic field. Its unique structural features, like the carboxylic acid group and the morpholine unit, enhance its stability and reduce dye aggregation, broadening its application spectrum in these domains (Tiravia et al., 2022).
Catalytic Activity in Metal Complexes
- Morpholinylcarbonylphenol derivatives have been explored as ligands in metal complexes, exhibiting significant catalytic activity. These compounds, through their interaction with metal ions, show promising results in catalyzing various chemical reactions, underscoring their potential in catalysis and material science. For instance, dicopper(II) complexes with morpholinylcarbonylphenol derivatives have been studied as models for catechol oxidase, an enzyme critical in biological oxidation processes (Merkel et al., 2005).
作用機序
While specific information on the mechanism of action of “3-(4-Morpholinylcarbonyl)phenol” is not available, phenolic compounds in general have been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . They can cause damage to the bacterial membrane, inhibit virulence factors such as enzymes and toxins, and suppress bacterial biofilm formation .
特性
IUPAC Name |
(3-hydroxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-3-1-2-9(8-10)11(14)12-4-6-15-7-5-12/h1-3,8,13H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYAGCBLDBUTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611534 |
Source


|
| Record name | (3-Hydroxyphenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15789-05-6 |
Source


|
| Record name | (3-Hydroxyphenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxyphenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



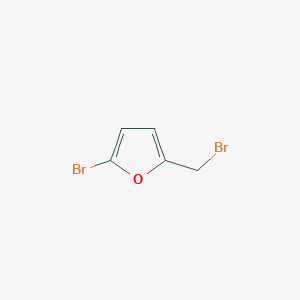
![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)
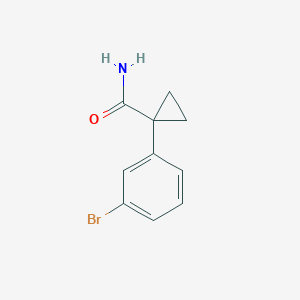

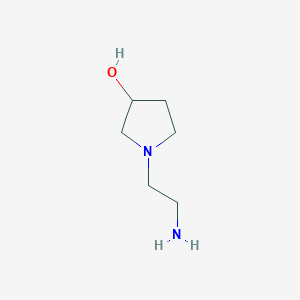
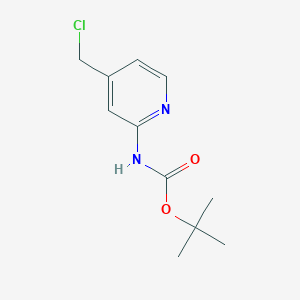
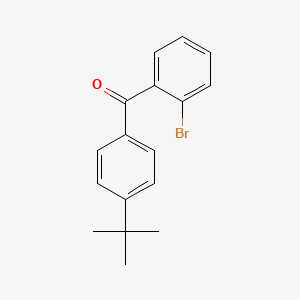
![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)
